molecular formula C17H13ClFNO4S B12596937 2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid CAS No. 646515-59-5

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid

Cat. No.: B12596937
CAS No.: 646515-59-5
M. Wt: 381.8 g/mol
InChI Key: AQXNOXJAJOOFPU-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups . Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:

Properties

CAS No.

646515-59-5

Molecular Formula

C17H13ClFNO4S

Molecular Weight

381.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid

InChI

InChI=1S/C17H13ClFNO4S/c1-10-17(25(23,24)13-5-2-11(18)3-6-13)14-8-12(19)4-7-15(14)20(10)9-16(21)22/h2-8H,9H2,1H3,(H,21,22)

InChI Key

AQXNOXJAJOOFPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC(=O)O)C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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